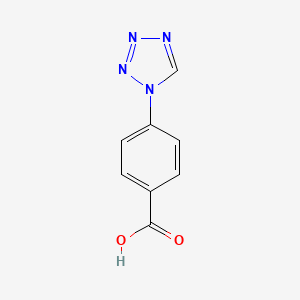

4-Tetrazol-1-yl-benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFUQGMGGZFYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350132 | |

| Record name | 4-Tetrazol-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78190-05-3 | |

| Record name | 4-Tetrazol-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Carboxyphenyl)-1H-tetrazole chemical structure

An In-Depth Technical Guide to 1-(4-Carboxyphenyl)-1H-tetrazole: Synthesis, Characterization, and Advanced Applications

1-(4-Carboxyphenyl)-1H-tetrazole, also known as 4-(1H-Tetrazol-1-yl)benzoic acid (4-TBA), is a bifunctional organic compound featuring a phenyl ring substituted with a carboxylic acid group at the para position and a 1H-tetrazole ring. Its chemical structure, with the CAS Number 78190-05-3, provides a unique combination of properties that make it a molecule of significant interest in medicinal chemistry and materials science.[1]

The strategic value of 4-TBA lies in its dual functionalities. The carboxylic acid group offers a classic site for forming amide bonds, esters, or coordinating to metal centers as a carboxylate. The tetrazole ring, a heterocyclic system of four nitrogen atoms and one carbon, serves as a metabolically robust bioisostere for carboxylic acids.[2][3] This bioisosteric relationship is central to its application in drug design, where replacing a carboxyl group with a tetrazole can enhance physicochemical properties like lipophilicity and metabolic stability without compromising the acidic character required for target binding.[4][5] Furthermore, the ability of both the carboxylate and the tetrazole nitrogens to coordinate with metal ions makes 4-TBA an excellent rigid linker for the construction of advanced porous materials like Metal-Organic Frameworks (MOFs).[6][7]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, structural characterization, and key applications of 1-(4-Carboxyphenyl)-1H-tetrazole.

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of 1-(4-Carboxyphenyl)-1H-tetrazole and its derivatives involves a [3+2] cycloaddition reaction between an organic nitrile and an azide salt. This method is widely adopted due to its high atom economy and the general availability of starting materials.

Causality of Experimental Design: The chosen synthetic route leverages the reaction between 4-cyanobenzoic acid and sodium azide. The use of a catalyst, such as zinc salts, is crucial as it coordinates to the nitrile nitrogen, activating the carbon-nitrogen triple bond towards nucleophilic attack by the azide ion.[8] Water or polar aprotic solvents like DMF are typically used to facilitate the dissolution of the azide salt and stabilize the charged intermediates.[9] The acidic workup is necessary to protonate the resulting tetrazolate anion to yield the final 1H-tetrazole product.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol describes a robust method for synthesizing 5-substituted 1H-tetrazoles from nitriles.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanobenzoic acid (1 equivalent), sodium azide (1.5 equivalents), and zinc chloride (0.5 equivalents).

-

Solvent Addition: Add distilled water to the flask to create a suspension. The use of water as a solvent represents a green chemistry approach.[8]

-

Reflux: Heat the reaction mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute solution of hydrochloric acid (e.g., 3M HCl) to pH ~2. This step protonates the tetrazolate salt, causing the product to precipitate.

-

Isolation: Collect the precipitated white solid by vacuum filtration.

-

Purification: Wash the solid with cold water to remove any remaining inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 1-(4-Carboxyphenyl)-1H-tetrazole.

Caption: A workflow diagram illustrating the key stages of synthesis.

Structural Elucidation and Physicochemical Properties

Confirmation of the chemical structure and purity of the synthesized 1-(4-Carboxyphenyl)-1H-tetrazole is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.

| Data Type | Observed Chemical Shifts (δ, ppm) and Multiplicity | Assignment |

| ¹H NMR | ~8.0-8.2 (d, 2H), ~7.6-7.8 (d, 2H) | Aromatic protons of the para-substituted phenyl ring. |

| ~9.5-10.0 (s, 1H) | Acidic proton of the tetrazole ring (N-H). | |

| ~13.0 (br s, 1H) | Carboxylic acid proton (-COOH). | |

| ¹³C NMR | ~167 ppm | Carbonyl carbon of the carboxylic acid group. |

| ~155 ppm | Carbon atom of the tetrazole ring. | |

| ~125-140 ppm | Aromatic carbons of the phenyl ring. | |

| (Note: Exact chemical shifts can vary based on solvent and concentration. The data presented is typical based on literature values for similar structures.)[10][11][12] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~3100 | N-H stretch | Tetrazole ring |

| ~3050 | Aromatic C-H stretch | Phenyl ring |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| 1000-1200 | Ring vibrations | Tetrazole ring skeletal vibrations |

| (Source: Typical values for tetrazole and carboxylic acid-containing compounds.)[12][13] |

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the molecular formula of the compound. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.[14]

-

Technique: ESI-MS (Negative Ion Mode)

-

Expected Ion: [M-H]⁻

-

Calculated m/z: 189.04 for C₈H₅N₄O₂⁻

-

Fragmentation: In tandem MS (MS/MS), characteristic fragmentation patterns for tetrazoles often involve the loss of N₂ (28 Da) from the deprotonated molecule.[15]

Key Applications in Advanced Sciences

The unique structure of 1-(4-Carboxyphenyl)-1H-tetrazole underpins its utility in two major scientific fields: drug discovery and materials science.

Role as a Carboxylic Acid Bioisostere in Drug Discovery

In medicinal chemistry, the tetrazole ring is one of the most widely recognized and successful bioisosteres for the carboxylic acid group.[4][16] Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacokinetic or pharmacodynamic properties while retaining its desired biological activity.[17]

Rationale for Bioisosteric Replacement:

-

Similar Acidity: The 1H-tetrazole ring has a pKa value (typically 4.5-5.0) that is very similar to that of a carboxylic acid (pKa ~4.0-4.5). This allows it to exist in its deprotonated, anionic form at physiological pH, mimicking the carboxylate's ability to form crucial ionic bonds with biological targets.[5][18]

-

Enhanced Lipophilicity: The tetrazolate anion is more lipophilic than the corresponding carboxylate. This can lead to improved membrane permeability and better oral absorption of a drug candidate.[5]

-

Metabolic Stability: Carboxylic acids can be susceptible to metabolic processes like glucuronidation. Tetrazoles are generally more resistant to such metabolic transformations, which can result in a longer half-life in the body.[2][5]

-

Spatial Mimicry: The planar nature of the tetrazole ring allows it to occupy a similar space as a carboxylic acid group, preserving the overall molecular geometry required for receptor binding.

A prominent example of this strategy is the angiotensin II receptor antagonist Losartan, where a tetrazole group serves as a key acidic moiety for receptor interaction.[4][16]

Caption: Comparison of properties between carboxylic acid and tetrazole bioisosteres.

Function as a Bifunctional Linker in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF—such as its pore size, shape, and surface chemistry—are dictated by the geometry and functionality of its components.

1-(4-Carboxyphenyl)-1H-tetrazole is an excellent candidate for a bifunctional organic linker due to its rigidity and the presence of two distinct metal-coordinating sites: the carboxylate group and the nitrogen atoms of the tetrazole ring.

Causality in MOF Design:

-

Connectivity: The para-substitution pattern of the functional groups on the phenyl ring creates a rigid, linear "strut." This predictable geometry allows for the rational design of porous frameworks with specific topologies.

-

Coordination Versatility: The carboxylate group can coordinate to metal centers in various modes (e.g., monodentate, bidentate), while the tetrazole ring offers additional coordination sites through its nitrogen atoms. This dual-coordination capability can lead to the formation of robust, high-connectivity networks.

-

Functional Pores: The nitrogen-rich nature of the tetrazole ring can impart specific properties to the pores of the resulting MOF, such as enhanced affinity for certain gases like CO₂ through dipole-quadrupole interactions. This makes MOFs derived from this linker promising for applications in gas storage and separation.[19]

Caption: Conceptual diagram of the linker connecting metal nodes in a MOF.

Conclusion

1-(4-Carboxyphenyl)-1H-tetrazole is a versatile and powerful building block for both life sciences and materials science. Its synthesis is straightforward, and its structure is readily confirmed by standard analytical techniques. For drug development professionals, its role as a metabolically superior bioisostere of the carboxylic acid functional group offers a proven strategy for optimizing drug candidates. For materials scientists, its rigid, bifunctional nature provides a reliable linker for designing functional Metal-Organic Frameworks with tailored properties. The continued exploration of this molecule and its derivatives is poised to yield further innovations in these critical fields.

References

-

ChemBK. 1-(4-Carboxyphenyl)-1H-Tetrazole-5-Thiol. Available from: [Link]

-

PubChem. 5-Amino-1-(4-carboxyphenyl)-1H-tetrazole. Available from: [Link]

-

Cmolecule. 1-(4-Carboxyphenyl)-1H-Tetrazole. Available from: [Link]

-

Vasilyev, M. V., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Pharmaffiliates. 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole. Available from: [Link]

-

Biot, C., et al. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry. Available from: [Link]

-

Wang, H., et al. (2019). Humic acid as an efficient and reusable catalyst for one pot three-component green synthesis of 5-substituted 1H-tetrazoles in water - Supporting Information. Royal Society of Chemistry. Available from: [Link]

-

B-Interactions. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

-

Cambridge MedChem Consulting. Acid Bioisosteres. Available from: [Link]

-

Vasilyev, M. V., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

CP Lab Safety. 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, min 95%, 1 gram. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. RSC Advances. Available from: [Link]

-

A one-pot and scalable synthesis of tetrazolones (tetrazol-5-ones) from acid chlorides using azidotrimethylsilane is presented. Organic & Biomolecular Chemistry. Available from: [Link]

-

Gherbovet, O., et al. (2020). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Available from: [Link]

-

Wikipedia. Tetrazole. Available from: [Link]

-

Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. Available from: [Link]

-

An effective one-pot, convenient process for the synthesis of 1- and 5-substituted 1H-tetrazoles from nitriles and amines is described. ResearchGate. Available from: [Link]

-

Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5. ResearchGate. Available from: [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. Available from: [Link]

-

Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions. Available from: [Link]

-

Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid]-(methylsulfinyl)methane, C15H16N2O6S. ResearchGate. Available from: [Link]

-

1H-NMR data of the tetrazole compounds. ResearchGate. Available from: [Link]

-

Synthesis of Meso-Tetrakis(4-carboxyphenyl)porphyrinatoiron(III) [Fe(III)TpCPP]Cl. Synlett. Available from: [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available from: [Link]

-

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. Available from: [Link]

-

Tetrazoles: A multi-potent motif in drug design. VU Research Repository. Available from: [Link]

-

TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available from: [Link]

-

new type of matrix for analysis of low molecular weight compounds by maldi-tof ms. HETEROCYCLES. Available from: [Link]

-

A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptional Lewis Acidic Ionic Liquid. MDPI. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. Available from: [Link]

-

PubChem. 1-(4-Methoxy-phenyl)-1H-tetrazole. Available from: [Link]

-

FT-IR spectrum of 1,4-di(1H-tetrazol-5-yl)benzene. ResearchGate. Available from: [Link]

-

NIST WebBook. 1H-Tetrazole-5-thiol, 1-phenyl-. Available from: [Link]

-

Multistep N-2 Breathing in the Metal-Organic Framework Co(1,4-benzenedipyrazolate). Inorganic Chemistry. Available from: [Link]

-

The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2 - -ORCA. Cardiff University. Available from: [Link]

-

Tetrazole-Viologen-based Flexible Microporous Metal-Organic Framework with High CO2 Selective Uptake. Inorganic Chemistry. Available from: [Link]

Sources

- 1. 1-(4-Carboxyphenyl)-1H-Tetrazole - CAS:78190-05-3 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. drughunter.com [drughunter.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. growingscience.com [growingscience.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. lifesciencesite.com [lifesciencesite.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. Tetrazole-Viologen-based Flexible Microporous Metal-Organic Framework with High CO2 Selective Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(1H-Tetrazol-1-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(1H-tetrazol-1-yl)benzoic acid, a versatile heterocyclic compound with significant applications in pharmaceutical development and materials science. The document details the predominant synthetic methodology, starting from readily available precursors, and elucidates the underlying chemical principles governing the reaction. A step-by-step experimental protocol is provided, accompanied by a discussion of the critical parameters influencing the reaction outcome. Furthermore, this guide explores the applications of 4-(1H-tetrazol-1-yl)benzoic acid, particularly as a crucial building block in the design of novel therapeutics and functional materials such as metal-organic frameworks (MOFs). This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of 4-(1H-Tetrazol-1-yl)benzoic Acid

4-(1H-Tetrazol-1-yl)benzoic acid is a bifunctional organic molecule that incorporates a tetrazole ring and a benzoic acid moiety.[1] The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid functional group in medicinal chemistry. This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability of drug candidates. Consequently, the tetrazole motif is a key component in a variety of pharmaceuticals, including anti-inflammatory and analgesic agents.[1]

Beyond its pharmaceutical relevance, 4-(1H-tetrazol-1-yl)benzoic acid serves as a valuable linker in the construction of coordination polymers and metal-organic frameworks (MOFs).[2] The nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group provide multiple coordination sites for metal ions, enabling the formation of diverse and robust framework structures with potential applications in gas storage, separation, and catalysis.[2][3] The rigid and well-defined geometry of the 4-(1H-tetrazol-1-yl)benzoic acid linker allows for precise control over the resulting framework's topology and properties.

This guide focuses on the most prevalent and efficient synthetic route to 4-(1H-tetrazol-1-yl)benzoic acid, providing the necessary detail for its successful laboratory preparation.

Synthetic Methodology: A One-Pot Three-Component Reaction

The most widely employed and efficient method for the synthesis of 1-substituted tetrazoles, including 4-(1H-tetrazol-1-yl)benzoic acid, is a one-pot, three-component reaction involving a primary amine, an orthoformate, and sodium azide.[4][5] This approach offers a convergent and atom-economical pathway to the desired product.

Underlying Chemical Principles

The reaction proceeds through a series of well-defined steps, as illustrated in the mechanistic diagram below. The key transformation is the formation of the tetrazole ring via a cyclization reaction. The process is typically catalyzed by an acid, which can be added externally or generated in situ.

The reaction commences with the condensation of the primary amine, 4-aminobenzoic acid, with triethyl orthoformate to form an intermediate imidate. This is followed by the nucleophilic addition of the azide ion to the imidate, leading to a transient species that undergoes intramolecular cyclization to furnish the tetrazole ring. The final step involves the elimination of ethanol to yield the stable aromatic tetrazole. The regioselectivity of this reaction, favoring the formation of the 1-substituted tetrazole, is a key advantage of this synthetic strategy.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-(1H-Tetrazol-1-yl)benzoic acid.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-(1H-tetrazol-1-yl)benzoic acid based on established methods for the preparation of 1-substituted tetrazoles.[4][5]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity |

| 4-Aminobenzoic Acid | 137.14 | ≥99% |

| Sodium Azide | 65.01 | ≥99.5% |

| Triethyl Orthoformate | 148.20 | ≥98% |

| Glacial Acetic Acid | 60.05 | ≥99.7% |

| Hydrochloric Acid (conc.) | 36.46 | ~37% |

| Deionized Water | 18.02 | - |

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (5.0 g, 36.5 mmol), sodium azide (2.6 g, 40.0 mmol), and triethyl orthoformate (10.8 g, 73.0 mmol).

-

Reaction Initiation: To the stirred suspension, slowly add glacial acetic acid (2.2 mL, 38.5 mmol).

-

Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Slowly add 2 M hydrochloric acid to the reaction mixture with stirring until the pH is approximately 2-3. A precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Drying: Dry the solid product in a vacuum oven at 60 °C to a constant weight.

Expected Yield and Purity

The typical yield for this reaction is in the range of 80-90%. The purity of the product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Characterization of 4-(1H-Tetrazol-1-yl)benzoic Acid

The synthesized 4-(1H-tetrazol-1-yl)benzoic acid should be characterized to confirm its structure and purity. The following are expected analytical data.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.5 (s, 1H, COOH), 9.9 (s, 1H, tetrazole-H), 8.2 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 166.5, 142.8, 139.2, 131.5, 129.8, 121.2 |

| IR (KBr, cm⁻¹) | 3100-2500 (br, O-H), 1700 (C=O), 1610, 1520, 1430 (aromatic C=C), 1290, 1180, 960, 770 |

Note: The exact chemical shifts in NMR and absorption bands in IR may vary slightly depending on the solvent and instrument used.

Applications in Drug Development and Materials Science

The unique structural features of 4-(1H-tetrazol-1-yl)benzoic acid make it a valuable building block in diverse scientific fields.

Pharmaceutical Applications

As a bioisostere of carboxylic acids, the tetrazole moiety in 4-(1H-tetrazol-1-yl)benzoic acid is of great interest in drug design. It can be incorporated into lead compounds to improve their pharmacokinetic and pharmacodynamic properties. For instance, derivatives of 4-(1H-tetrazol-1-yl)benzoic acid have been investigated for their potential as anti-inflammatory and analgesic agents.[1]

Materials Science: A Versatile Linker for MOFs

In the realm of materials science, 4-(1H-tetrazol-1-yl)benzoic acid is extensively used as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[2][3] The ability of both the tetrazole and carboxylate groups to coordinate with metal ions allows for the construction of porous, crystalline materials with high surface areas. These MOFs have shown promise in applications such as:

-

Gas Storage and Separation: The tunable pore size and surface chemistry of MOFs derived from 4-(1H-tetrazol-1-yl)benzoic acid enable selective adsorption of gases like hydrogen and carbon dioxide.[3]

-

Catalysis: The metal nodes and organic linkers within the MOF structure can act as catalytic sites for various organic transformations.

-

Sensing: The luminescent properties of some MOFs can be modulated by the presence of specific analytes, making them suitable for chemical sensing applications.

Conclusion

The synthesis of 4-(1H-tetrazol-1-yl)benzoic acid via a one-pot, three-component reaction of 4-aminobenzoic acid, sodium azide, and triethyl orthoformate is a robust and efficient method. This in-depth technical guide has provided a comprehensive overview of the synthetic procedure, including the underlying chemical principles, a detailed experimental protocol, and expected characterization data. The significance of this compound as a versatile building block in both pharmaceutical development and materials science underscores the importance of a reliable and well-understood synthetic route. The information presented herein is intended to empower researchers and scientists to confidently synthesize and utilize this valuable chemical entity in their respective fields of study.

References

- Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)₃. European Journal of Organic Chemistry, 2006(12), 2723-2726.

- Ostrovskii, V. A., Koldobskii, G. I., & Trifonov, R. E. (2017). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. Chemistry of Heterocyclic Compounds, 53(6-7), 670-681.

- Ghorbani-Vaghei, R., & Malaekehpour, M. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9295-9303.

- Naeimi, H., & Mohamadabadi, Z. (2014). Ultrasound-promoted one-pot three component synthesis of tetrazoles catalyzed by zinc sulfide nanoparticles as a recyclable heterogeneous catalyst. Ultrasonics Sonochemistry, 21(3), 1083-1089.

- Dincă, M., & Long, J. R. (2007). Structural Isomerism and Effect of Fluorination on Gas Adsorption in Copper-Tetrazolate Based Metal Organic Frameworks.

- An Efficient and Regioselective Synthesis of Tetrazoles under Transition - Metal Free Conditions. (2018). Journal of Environmental Nanotechnology, 7(3), 45-56.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

- A novel synthesis of 4-(5-substituted aminomethyl)-1H-tetrazol-1-YL) benzonitriles. (2014).

- McAlpine, S. R., & Giltrap, A. M. (2013). Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry. Tetrahedron Letters, 54(23), 2963-2965.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry and Synthesis of 4-Aminobenzoic Acid. Retrieved from [Link]

- Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7326-7377.

- Al-Fahad, D., et al. (2023). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. Bioorganic Chemistry, 138, 106653.

- Ghorbani-Vaghei, R., & Malaekehpour, M. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9295-9303.

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Advances, 9(1), 1-13.

- Li, J., et al. (2008). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1368.

- Ghorbani-Vaghei, R., & Veisi, H. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. Green Chemistry, 13(5), 1143-1148.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. Retrieved from [Link]

- Dincă, M., & Long, J. R. (2005). Microporous Metal−Organic Frameworks Incorporating 1,4-Benzeneditetrazolate: Syntheses, Structures, and Hydrogen Storage Properties. Journal of the American Chemical Society, 127(26), 9376-9377.

- One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). Molecules, 28(23), 7899.

- Hu, T. L., et al. (2016). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, 45(1), 164-170.

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2021). Molecules, 26(11), 3299.

- Preparation method of 4-aminobenzoic acid and derivatives thereof. (n.d.). Google Patents.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

- One-Pot Reactions of Triethyl Orthoformate with Amines. (2023).

-

Novel Synthesis of 5-Substituted-Tetrazoles. (n.d.). Georgia Institute of Technology. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 4-(1H-Tetrazol-1-yl)benzoic Acid (CAS No. 78190-05-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

4-(1H-Tetrazol-1-yl)benzoic acid, identified by CAS Number 78190-05-3, is a heterocyclic building block of significant interest in medicinal chemistry, materials science, and agrochemical development.[1] Its structure, featuring a benzoic acid moiety linked to the N1 position of a tetrazole ring, provides a unique combination of physicochemical properties that make it a highly valuable synthetic intermediate.

The tetrazole ring, in particular, is recognized as a privileged scaffold in drug discovery. It serves as a bioisostere—a functional group mimic—of the carboxylic acid moiety. This substitution can confer significant advantages to a drug candidate, including enhanced metabolic stability, increased lipophilicity for better membrane permeability, and the ability to maintain crucial binding interactions with biological targets.[2] This guide provides an in-depth technical overview of its synthesis, properties, analysis, and key applications, grounded in established scientific principles.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's properties is foundational to its application. The key identifiers and physicochemical characteristics of 4-(1H-Tetrazol-1-yl)benzoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 78190-05-3 | [1][3] |

| Molecular Formula | C₈H₆N₄O₂ | [1][3] |

| Molecular Weight | 190.16 g/mol | [1][3] |

| IUPAC Name | 4-(1H-tetrazol-1-yl)benzoic acid | [4] |

| Synonyms | 1-(4-Carboxyphenyl)-1H-tetrazole | [1] |

| Appearance | Nearly white to white crystalline powder | [1] |

| Purity (Typical) | ≥ 95% (by HPLC) | [1] |

| pKa (Predicted) | Carboxylic Acid: ~3.8-4.2; Tetrazole NH: ~4.9 | N/A (Estimated) |

| Melting Point | Data not available; the ethyl ester melts at 100-105 °C. | [5] |

| Solubility | Soluble in polar organic solvents like DMF, DMSO; limited in water. | N/A (General) |

| Storage Conditions | Store at 0-8 °C, protected from light and moisture. | [1] |

Regioselective Synthesis: A Protocol Grounded in Mechanistic Control

The synthesis of 1-substituted tetrazoles requires careful control of regioselectivity to avoid the formation of the 2-substituted isomer. A robust and widely-used method for preparing 1-aryl-1H-tetrazoles involves the reaction of an aniline derivative (in this case, 4-aminobenzoic acid) with triethyl orthoformate and sodium azide.

Expertise in Action: Why this Pathway? This pathway is superior to the [3+2] cycloaddition of an azide to a nitrile for producing N-1 substituted tetrazoles from anilines. The reaction proceeds through an intermediate imidate, formed from the amine and orthoformate, which then reacts with hydrazoic acid (in situ from sodium azide and acid). The cyclization mechanism strongly favors the formation of the N-1 substituted product over the N-2 isomer, providing a high degree of regiochemical control.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of 4-(1H-Tetrazol-1-yl)benzoic acid.

Detailed Step-by-Step Synthesis Protocol

Safety Precaution: Sodium azide is highly toxic. Acetic acid can generate highly toxic and explosive hydrazoic acid (HN₃) gas in situ. This procedure must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (13.7 g, 0.1 mol).

-

Reagent Addition: To the flask, add glacial acetic acid (100 mL), followed by triethyl orthoformate (22.2 g, 0.15 mol). Stir the mixture to ensure homogeneity.

-

Azide Addition: Carefully add sodium azide (9.75 g, 0.15 mol) to the mixture in portions. The addition may cause a slight exotherm.

-

Heating: Heat the reaction mixture to reflux (approximately 120 °C) using a heating mantle. Maintain the reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase).

-

Quenching and Precipitation: Once the reaction is complete (disappearance of the starting amine), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 500 mL of ice-water while stirring vigorously.

-

Isolation: A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and inorganic salts.

-

Purification: Transfer the crude solid to a beaker and perform recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 4-(1H-Tetrazol-1-yl)benzoic acid as a white solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic techniques provides a robust validation system.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum provides unambiguous structural confirmation. For a sample dissolved in DMSO-d₆, the following peaks are expected:

-

~13.5 ppm (singlet, broad, 1H): This peak corresponds to the acidic proton of the carboxylic acid group.

-

~9.9 ppm (singlet, 1H): This sharp singlet is characteristic of the lone proton on the tetrazole ring (C5-H).

-

~8.2 ppm (doublet, 2H): These are the two aromatic protons ortho to the carboxylic acid group.

-

~8.0 ppm (doublet, 2H): These are the two aromatic protons ortho to the tetrazole ring.

Standard HPLC Protocol for Purity Assessment

This protocol is a standard quality control method to assess the purity of the final product, which is typically expected to be ≥95%.

| Parameter | Specification |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold 2 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Applications in Drug Development and Materials Science

The utility of 4-(1H-Tetrazol-1-yl)benzoic acid stems from its unique structural features, which are exploited in several high-value applications.

The Tetrazole Moiety as a Carboxylic Acid Bioisostere

In drug design, replacing a carboxylic acid with a tetrazole is a well-established strategy to overcome common liabilities associated with the carboxyl group, such as poor oral bioavailability and rapid metabolism.[2] The tetrazole ring mimics the acidic, planar nature of a carboxylic acid, allowing it to maintain key hydrogen bonding and ionic interactions at a receptor's active site.

Key Advantages:

-

Enhanced Metabolic Stability: Tetrazoles are resistant to metabolic pathways like glucuronidation that rapidly clear carboxylic acids from the body.[4]

-

Increased Lipophilicity: The tetrazolate anion is more lipophilic than a carboxylate, which can improve absorption and cell membrane permeability.[4]

-

Similar Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid, preserving its ability to exist as an anion at physiological pH.[4]

A classic example of this strategy is the angiotensin II receptor blocker Losartan , where a tetrazole group is crucial for its high-affinity binding and efficacy as an antihypertensive drug.[6]

Diagram: Bioisosteric Relationship

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Other Key Applications

-

Material Science: As a bifunctional linker, it is used to construct Metal-Organic Frameworks (MOFs), which are advanced materials with applications in gas storage and catalysis.[1]

-

Agrochemicals: It serves as an intermediate in the synthesis of novel herbicides and fungicides, where its structure contributes to the efficacy of the final product.[1]

-

Coordination Chemistry: The nitrogen-rich tetrazole ring can form stable complexes with metal ions, making it a valuable ligand in catalysis.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(1H-Tetrazol-1-yl)benzoic acid presents the following hazards:

-

Acute Toxicity, Oral: Harmful if swallowed (H302).[4]

-

Skin Corrosion/Irritation: Causes skin irritation (H315).[4]

-

Eye Damage/Irritation: Causes serious eye irritation (H319).[4]

Handling Recommendations:

-

Always handle in a well-ventilated area or chemical fume hood.

-

Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place (0-8 °C).[1]

Conclusion

4-(1H-Tetrazol-1-yl)benzoic acid is more than just a chemical intermediate; it is an enabling tool for innovation. Its strategic use as a carboxylic acid bioisostere has proven to be a powerful tactic in modern drug design, helping to create safer and more effective medicines. Its versatility as a building block in materials science and other fields further underscores its importance. A thorough understanding of its synthesis, properties, and handling is essential for researchers looking to leverage its full potential in their scientific endeavors.

References

-

ChemBK. 4-(tetrazol-1-yl)benzoic acid ethyl ester. [Link]

-

American Chemical Society Publications. Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. [Link]

-

Indian Academy of Sciences. Cobalt-promoted regioselective preparation of aryl tetrazole amines. [Link]

-

National Center for Biotechnology Information. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

-

ResearchGate. A novel synthesis of 4-(5-substituted aminomethyl)-1H-tetrazol-1-YL) benzonitriles. [Link]

-

Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

MOLBASE. 4-(tetrazol-1-yl)benzoic acid | 78190-05-3. [Link]

-

National Center for Biotechnology Information. 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | C8H6N4O2 | CID 674161. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. An Efficient and Regioselective Synthesis of Tetrazoles under Transition - Metal Free Conditions | Journal of Environmental Nanotechnology [nanoient.org]

- 3. scbt.com [scbt.com]

- 4. 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | C8H6N4O2 | CID 674161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to 4-Tetrazol-1-yl-benzoic Acid: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Tetrazol-1-yl-benzoic acid is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a tetrazole ring appended to a benzoic acid moiety, imparts a range of desirable physicochemical properties. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its molecular structure, spectral data, and key properties relevant to its application in research and development. Furthermore, a detailed, experimentally validated synthesis protocol is presented, offering a practical resource for its preparation. This document aims to serve as an essential technical resource for scientists engaged in the design of novel pharmaceuticals, agrochemicals, and advanced materials.

Introduction

This compound, also known as 1-(4-Carboxyphenyl)-1H-tetrazole, has emerged as a critical building block in various fields of chemical research. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, is a well-established bioisostere for the carboxylic acid functional group. This bioisosteric relationship allows for the modulation of physicochemical properties such as acidity, lipophilicity, and metabolic stability in drug candidates. Consequently, this compound serves as a key intermediate in the synthesis of a wide array of pharmacologically active compounds, including anti-inflammatory and analgesic agents.[1] Beyond its pharmaceutical applications, its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry and the development of metal-organic frameworks (MOFs).[1] This guide offers a detailed exploration of the fundamental properties and synthesis of this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. The following sections detail its key physical and chemical characteristics.

Molecular Structure and General Properties

The molecular structure of this compound consists of a parasubstituted benzene ring, with a carboxylic acid group at one end and a 1H-tetrazol-1-yl group at the other. This arrangement provides a rigid scaffold with distinct functional groups available for chemical modification.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄O₂ | [1][2] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| CAS Number | 78190-05-3 | [1][2] |

| Appearance | Nearly white powder/solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Although a complete set of publicly available, annotated spectra is limited, the expected spectral features can be inferred from the analysis of closely related structures and general principles of spectroscopy.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the tetrazole proton. The para-substituted benzene ring will exhibit a pair of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The single proton on the tetrazole ring is expected to appear as a singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon (typically δ 165-185 ppm), the aromatic carbons, and the carbon atom within the tetrazole ring. Due to the symmetry of the para-substituted benzene ring, four signals are expected for the six aromatic carbons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid group (around 1700 cm⁻¹).

-

C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹).

-

N=N and C=N stretching vibrations from the tetrazole ring.

2.2.3. Mass Spectrometry (MS)

Mass spectrometric analysis will show the molecular ion peak corresponding to the compound's molecular weight (190.16 g/mol ). Fragmentation patterns can provide further structural information.

Solubility and Acidity

-

pKa: The acidity of this compound is influenced by both the carboxylic acid group and the tetrazole ring. The carboxylic acid proton is the more acidic of the two, with an expected pKa value in a similar range to that of benzoic acid (pKa ≈ 4.2). The N-H proton of the tetrazole ring is significantly less acidic.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol provides a detailed methodology for its preparation, starting from 4-aminobenzoic acid.

Synthetic Workflow

The overall synthesis can be visualized as a two-step process: diazotization of 4-aminobenzoic acid followed by a cyclization reaction to form the tetrazole ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium azide (NaN₃)

-

Distilled water

-

Ice

Step 1: Diazotization of 4-Aminobenzoic Acid

-

In a beaker, dissolve 4-aminobenzoic acid in a solution of concentrated hydrochloric acid and distilled water.

-

Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in distilled water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution to the 4-aminobenzoic acid solution while maintaining the temperature between 0 and 5 °C. Continue stirring for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

Expert Insight: Maintaining a low temperature is critical during diazotization to prevent the decomposition of the unstable diazonium salt. The slow addition of the nitrite solution helps to control the exothermic reaction.

Step 2: Cyclization to Form the Tetrazole Ring

-

In a separate reaction vessel, dissolve sodium azide in distilled water.

-

Carefully and slowly add the previously prepared cold diazonium salt solution to the sodium azide solution with vigorous stirring. A gaseous evolution (nitrogen) will be observed.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or overnight to ensure the completion of the cyclization reaction.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the this compound product.

-

Collect the precipitate by vacuum filtration, wash it thoroughly with cold distilled water, and dry it under vacuum.

Trustworthiness and Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the purified product should also be determined and compared with literature values, if available.

Chemical Reactivity and Applications

This compound is a bifunctional molecule, and its reactivity is dictated by the carboxylic acid and tetrazole moieties.

-

Carboxylic Acid Group: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental for incorporating this molecule into larger structures, such as in the synthesis of active pharmaceutical ingredients.

-

Tetrazole Ring: The tetrazole ring is generally stable but can participate in coordination with metal ions, making the molecule an excellent ligand for the synthesis of metal-organic frameworks (MOFs). The nitrogen atoms of the tetrazole ring act as donor sites.

The dual functionality and inherent properties of this compound have led to its widespread use in:

-

Pharmaceutical Development: As a key intermediate for synthesizing drugs with anti-inflammatory and analgesic properties.[1]

-

Agrochemicals: Used in the formulation of herbicides and fungicides.[1]

-

Materials Science: As a building block for polymers and coatings and as a ligand for the creation of MOFs with potential applications in gas storage and catalysis.[1]

-

Biochemical Research: Employed in studies related to enzyme inhibition and receptor binding.[1]

Conclusion

This compound is a compound of considerable scientific and commercial interest due to its unique combination of a tetrazole ring and a benzoic acid moiety. This guide has provided a detailed overview of its physicochemical properties, including its molecular structure and spectral characteristics, and a comprehensive, step-by-step protocol for its synthesis. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development and materials science, facilitating the effective utilization of this versatile molecule in their respective fields. Further research to fully elucidate its experimental properties, such as precise solubility and pKa values, will undoubtedly enhance its application potential.

References

-

ChemBK. 4-(tetrazol-1-yl)benzoic acid ethyl ester. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. [Link]

Sources

- 1. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | C8H6N4O2 | CID 674161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Definitive Molecular Weight Determination of 1-(4-Carboxyphenyl)-1H-tetrazole

Abstract

This technical guide provides a comprehensive framework for the precise determination of the molecular weight of 1-(4-Carboxyphenyl)-1H-tetrazole (4-(1H-Tetrazol-1-yl)benzoic acid), a pivotal building block in modern drug discovery. We bridge theoretical calculations with robust, field-proven experimental protocols, including High-Resolution Mass Spectrometry (HRMS) and Combustion-based Elemental Analysis (CHN Analysis). This document is structured to provide researchers, medicinal chemists, and quality control specialists with both the foundational principles and the practical methodologies required to verify the identity, purity, and empirical formula of this compound with the highest degree of scientific rigor.

Introduction: The Significance of 1-(4-Carboxyphenyl)-1H-tetrazole

In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is paramount. 1-(4-Carboxyphenyl)-1H-tetrazole has emerged as a molecule of significant interest due to the utility of the tetrazole ring as a bioisostere for the carboxylic acid functional group.[1][2][3] This substitution is a widely employed strategy in drug design to improve metabolic stability, modulate lipophilicity, and enhance oral bioavailability while preserving the key ionic interactions necessary for target binding.[4][5] Given its role as a critical intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory agents and Angiotensin II receptor blockers, the unambiguous confirmation of its molecular weight is a non-negotiable prerequisite for its use in drug development and materials science.[5][6]

Accurate molecular weight determination serves as the primary validation of a compound's identity. It confirms that a synthesis has yielded the desired product and provides a foundational measure of purity. Any deviation from the expected molecular weight can indicate the presence of impurities, residual solvents, or structural misassignment, with profound implications for subsequent biological assays and clinical development.

Theoretical Molecular Weight Calculation

The molecular formula for 1-(4-Carboxyphenyl)-1H-tetrazole is C₈H₆N₄O₂ .[7][8][9][10] Based on this formula, two distinct and equally important molecular weight values can be calculated: the average molecular weight (Mw) and the monoisotopic mass (Mm).

-

Average Molecular Weight (Molar Mass): This value is calculated using the weighted average of the atomic masses of all naturally occurring isotopes of each element.[11] It is the relevant value for macroscopic applications, such as preparing solutions of a specific molarity.

-

Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O).[12][13] This is the mass that is most precisely measured by high-resolution mass spectrometry.

The calculations, based on IUPAC atomic weights, are summarized below.[14]

| Parameter | Calculation Basis | Value |

| Molecular Formula | C₈H₆N₄O₂ | N/A |

| Average Molecular Weight | Sum of weighted average atomic masses of all atoms. | 190.16 g/mol [4][7][8][9][10][15] |

| Monoisotopic Mass | Sum of the masses of the most abundant isotopes of each atom. | 190.049075 Da [8] |

Experimental Verification Workflow

A multi-faceted approach is essential for the definitive confirmation of molecular weight. The workflow below outlines the logical sequence of experimental verification, ensuring self-validation at each stage.

Caption: Workflow for Molecular Weight Verification.

Methodology I: High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is the preferred method for 1-(4-Carboxyphenyl)-1H-tetrazole as it is a "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.[9] The presence of both an acidic carboxylic acid group and a basic tetrazole ring makes this molecule amenable to ionization in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.[14]

Principle of ESI-MS

ESI-MS transfers ions from a liquid solution into the gas phase.[7][12] A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer.[8] A high-resolution analyzer (e.g., Orbitrap or TOF) is critical for measuring the mass-to-charge ratio (m/z) with high accuracy, enabling the determination of the elemental formula.[16]

Detailed Experimental Protocol (ESI-MS)

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the 1-(4-Carboxyphenyl)-1H-tetrazole sample.

-

Dissolve the sample in 1 mL of a high-purity solvent (e.g., HPLC-grade Methanol or Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. To facilitate ionization, add 0.1% formic acid for positive mode analysis or 0.1% ammonium hydroxide for negative mode analysis.

-

Vortex the final solution thoroughly to ensure homogeneity.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a certified calibration standard appropriate for the desired mass range. Ensure the mass accuracy is within the manufacturer's specifications (typically < 2 ppm).

-

-

Method Setup & Data Acquisition:

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Infusion: Introduce the sample solution via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters (Typical):

-

Capillary Voltage: 3.0-4.0 kV

-

Drying Gas (N₂): Flow rate of 8-12 L/min, Temperature of 300-350 °C

-

Nebulizer Pressure: 30-45 psi

-

-

Mass Analyzer Parameters:

-

Acquisition Range: m/z 50 - 500

-

Resolution: Set to >60,000 FWHM to ensure accurate mass measurement.

-

Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

-

-

Data Interpretation

-

Expected Ions:

-

Positive Mode: Look for the protonated molecular ion, [M+H]⁺, at an m/z corresponding to 191.0563. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed.[16]

-

Negative Mode: Look for the deprotonated molecular ion, [M-H]⁻, at an m/z corresponding to 189.0418.

-

-

Validation: The experimentally measured m/z of the monoisotopic peak should be compared to the theoretical monoisotopic mass. The mass accuracy, calculated as a parts-per-million (ppm) error, must be below 5 ppm for confident formula assignment.

Methodology II: Elemental Analysis (CHN)

Elemental analysis provides an orthogonal validation by determining the mass percentage of Carbon, Hydrogen, and Nitrogen in the compound. This technique relies on the complete combustion of the sample and quantification of the resulting gases.[15][17]

Principle of Combustion Analysis

A precisely weighed sample is combusted in a furnace at high temperatures (~1000 °C) in the presence of excess oxygen.[17] This process quantitatively converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[18] These gases are then separated and measured by a thermal conductivity detector. The mass percentages of C, H, and N in the original sample are calculated from the amounts of CO₂, H₂O, and N₂ produced.[10][19]

Caption: Workflow for CHN Elemental Analysis.

Detailed Experimental Protocol (CHN Analysis)

-

Sample Preparation:

-

The sample must be thoroughly dried to remove residual water and solvents, which would artificially inflate the hydrogen and carbon content.[20] Dry the sample under a high vacuum at 40-50 °C for several hours until a constant weight is achieved.

-

Ensure the sample is homogenous by grinding it into a fine powder.[20]

-

Accurately weigh 1-3 mg of the dried, homogenized sample into a clean tin capsule using a calibrated microbalance.

-

-

Instrument Setup and Calibration:

-

Perform a leak check on the elemental analyzer system.

-

Calibrate the instrument using a certified organic standard with a known composition (e.g., acetanilide). Run the standard multiple times to ensure the detector response is linear and reproducible.

-

-

Analysis:

-

Place the sealed tin capsule into the instrument's autosampler.

-

Initiate the combustion sequence. The sample is dropped into the high-temperature furnace, and the resulting gases are swept by a helium carrier gas through the reduction tube and separation column to the detector.[21]

-

The instrument's software will automatically integrate the peaks corresponding to N₂, CO₂, and H₂O and calculate the weight percentages.

-

Data Interpretation

The experimentally determined weight percentages for C, H, and N are compared against the theoretical values.

| Element | Theoretical % | Experimental Acceptance Criteria |

| Carbon (C) | 50.53% | ± 0.4% |

| Hydrogen (H) | 3.18% | ± 0.4% |

| Nitrogen (N) | 29.46% | ± 0.4% |

A result where the experimental percentages fall within ±0.4% of the theoretical values is considered strong evidence confirming the empirical formula C₈H₆N₄O₂.

Conclusion

The definitive determination of the molecular weight of 1-(4-Carboxyphenyl)-1H-tetrazole requires a synergistic application of theoretical calculation, high-resolution mass spectrometry, and elemental analysis. By adhering to the rigorous protocols detailed in this guide, researchers can achieve an unambiguous confirmation of the compound's molecular formula and, by extension, its identity and purity. This foundational characterization is indispensable for ensuring the quality and reliability of data in all subsequent stages of research and development, from medicinal chemistry to materials science.

References

- Creative Proteomics. (n.d.). Electrospray Ionization.

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

-

Kruve, A. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7). [Link]

- Pediaa.Com. (2024). What is the Difference Between Monoisotopic Mass and Average Mass.

- Wikipedia. (n.d.). Electrospray ionization.

-

How to Perform Combustion Analysis or Elemental Analysis (Chapter 3 part 8). (2020, August 9). YouTube. Retrieved from [Link]

- Wikipedia. (n.d.). Monoisotopic mass.

-

The Organic Chemistry Tutor. (2017, August 12). Introduction to Combustion Analysis, Empirical Formula & Molecular Formula Problems. Retrieved from [Link]

- Khan Academy. (n.d.). Worked example: Determining an empirical formula from combustion data.

-

IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

- Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis.

- Measurlabs. (n.d.). CHN(O)S Elemental Analysis.

- Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation.

- ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.

- ChemicalBook. (n.d.). 4-(1H-tetrazol-5-ylmethoxy)benzoic acid synthesis.

-

Van der Burg, W. J., & Eeltink, S. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(10), e4583. [Link]

-

Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Communications Chemistry. [Link]

- Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.

- Rio Mais Seguro. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of.

-

Acta Crystallographica Section E. (2008). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. [Link]

- Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry.

- ResearchGate. (2025, August 6). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods.

-

National Center for Biotechnology Information. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

- Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4).

- BenchChem. (2025). Application Notes: 1H-Tetrazole as a Bioisostere for Carboxylic Acids in Drug Design.

- Chem-Impex. (n.d.). 4-Tetrazol-1-yl-benzoic acid.

- Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.

- CD Bioparticles. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Khan Academy [khanacademy.org]

- 11. Electrospray ionization mass spectrometry - ProQuest [proquest.com]

- 12. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. mt.com [mt.com]

- 21. measurlabs.com [measurlabs.com]

A Comprehensive Guide to the Spectroscopic Characterization of 4-Tetrazol-1-yl-benzoic acid

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 4-Tetrazol-1-yl-benzoic acid (C₈H₆N₄O₂), a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] As a versatile building block, its unambiguous structural confirmation is paramount for its application in drug development and coordination chemistry.[1] This document serves as a practical resource for researchers, scientists, and drug development professionals, detailing the principles, experimental protocols, and data interpretation for key analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained, ensuring a robust and self-validating analytical workflow.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a para-substituted benzene ring linked to a carboxylic acid group and a 1-substituted tetrazole ring. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms and one carbon, is a well-established bioisostere for the carboxylic acid group, offering similar acidity (pKa ≈ 4.9) but with improved lipophilicity and metabolic stability, crucial properties for drug design.[2][3] Its applications range from intermediates in the synthesis of anti-inflammatory drugs to ligands for creating novel metal-organic frameworks (MOFs).[1]

Given the existence of regioisomers (e.g., 1-substituted vs. 2-substituted tetrazoles) and tautomers in related compounds, a multi-technique spectroscopic approach is essential for unequivocal structural elucidation.[2] This guide outlines the integrated workflow for achieving this confirmation.

Figure 1: General workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR provide critical data on the substitution pattern and electronic environment of the aromatic rings.[4]

Expertise & Rationale: Experimental Design

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for this compound.

-

Causality: this compound is a polar, acidic compound with limited solubility in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ is an excellent solvent for such molecules. Crucially, it is aprotic but allows for the observation of exchangeable protons, such as the carboxylic acid proton (-COOH), which would typically exchange with deuterium in solvents like D₂O.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm.[5]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Set the spectral width to cover a range from -1 to 14 ppm to include the downfield acidic proton.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Acquire a sufficient number of scans (typically >1024) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).[4]

Data Presentation & Interpretation

The expected chemical shifts are synthesized from established data for tetrazole and benzoic acid moieties.

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid appears far downfield and is often broad due to hydrogen bonding and chemical exchange. |

| ~9.9 | Singlet | 1H | Tetrazole C₅-H | The proton on the tetrazole ring is highly deshielded due to the aromaticity and the electron-withdrawing nature of the nitrogen atoms, appearing as a sharp singlet.[4] |

| ~8.2 | Doublet | 2H | Benzene H₂, H₆ | Protons ortho to the carboxylic acid group are deshielded. They appear as a doublet due to coupling with H₃ and H₅. |

| ~7.9 | Doublet | 2H | Benzene H₃, H₅ | Protons ortho to the tetrazole ring. They appear as a doublet due to coupling with H₂ and H₆. |

Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | -COOH | The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region.[5] |

| ~143 | Tetrazole C₅ | The carbon atom within the tetrazole ring is significantly deshielded and typically observed in the 142-164 ppm range.[4] |

| ~138 | Benzene C₄ | The ipso-carbon attached to the tetrazole ring. |

| ~132 | Benzene C₁ | The ipso-carbon attached to the carboxylic acid group. |

| ~131 | Benzene C₂, C₆ | Aromatic carbons ortho to the carboxylic acid. |

| ~122 | Benzene C₃, C₅ | Aromatic carbons ortho to the tetrazole ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental for identifying the key functional groups present in the molecule, particularly the carboxylic acid and the tetrazole ring system.

Expertise & Rationale: Experimental Design

The KBr (potassium bromide) pellet method is a robust and widely used technique for analyzing solid samples.

-

Causality: This method avoids the use of solvents, which have their own IR absorption bands that could obscure important signals from the analyte. KBr is transparent in the mid-infrared region (4000-400 cm⁻¹), making it an ideal matrix. The high pressure used to form the pellet ensures the sample is finely dispersed, minimizing scattering effects and producing a high-quality spectrum.[4]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation: Transfer the powder to a pellet-forming die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-